N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide
Description
N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide is a synthetic small molecule characterized by a benzamide core modified with a trifluoromethoxy group at the para-position and a piperidine-derived side chain functionalized with a cyclopropylsulfonyl moiety. This compound is of interest in medicinal chemistry due to its structural complexity, which combines sulfonamide and trifluoromethoxy groups—features often associated with enhanced metabolic stability and target-binding affinity in drug discovery .
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O4S/c18-17(19,20)26-14-3-1-13(2-4-14)16(23)21-11-12-7-9-22(10-8-12)27(24,25)15-5-6-15/h1-4,12,15H,5-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSIGENZIBYSPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound consists of a piperidine ring substituted with a cyclopropylsulfonyl group and a benzamide moiety with a trifluoromethoxy group. Its structure can be represented as follows:
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, particularly in the context of receptor modulation and enzyme inhibition.
1. Receptor Activity
- 5-HT Receptors : Preliminary studies suggest that the compound may interact with serotonin receptors, specifically 5-HT1A and 5-HT7, which are implicated in mood regulation and anxiety disorders .
2. Enzyme Inhibition
- Phosphodiesterase (PDE) Inhibition : The compound has shown weak inhibitory activity against phosphodiesterase enzymes PDE4B and PDE10A, which are associated with various neuropsychiatric disorders .
The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes:
- Serotonergic Modulation : By binding to serotonin receptors, the compound may influence serotonin levels in the brain, potentially offering antidepressant effects.
- Cyclic Nucleotide Pathway : The inhibition of PDEs could lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which play critical roles in cellular signaling pathways involved in mood regulation and neuroprotection.
Case Studies
Several studies have evaluated the pharmacological effects of this compound:
Case Study 1: Antidepressant Potential
A study investigating the antidepressant-like effects of compounds similar to this compound found that modulation of 5-HT receptors resulted in significant behavioral changes in animal models .
Case Study 2: Anti-Tuberculosis Activity
In a screening for anti-tuberculosis agents, related compounds with similar structural features demonstrated moderate activity against Mycobacterium tuberculosis. These findings suggest that further exploration of the structure-activity relationship (SAR) could yield promising candidates for tuberculosis treatment .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide, we compare it with two analogs from the provided evidence and inferred structural relatives:
Table 1: Structural and Functional Comparison
Key Observations
Structural Complexity and Diversity: The target compound distinguishes itself with a cyclopropylsulfonyl-piperidine side chain, a feature absent in the compared analogs. This group may enhance solubility and reduce off-target interactions compared to bulkier substituents like the chromenyl moiety in Example 53 .
Pharmacological Implications :
- Example 53 () incorporates a pyrazolopyrimidine core, a hallmark of kinase inhibitors (e.g., JAK/STAT or mTOR pathways), whereas the target compound’s benzamide core is more typical of protease inhibitors or serotonin receptor modulators .
- The methyl-piperazine group in suggests affinity for neurotransmitter receptors (e.g., dopamine or serotonin), whereas the cyclopropylsulfonyl group in the target compound might favor interactions with sulfonyl-binding enzymes like carbonic anhydrases .
Physicochemical Properties :
- The target compound’s estimated molecular weight (~420–450 g/mol) positions it within Lipinski’s "rule of five" guidelines, contrasting with Example 53’s higher mass (589.1 g/mol), which may limit bioavailability .
- The trifluoromethoxy group in the target compound likely increases lipophilicity (logP ~3–4) compared to the polar pyridine ring in (logP ~2–3), influencing blood-brain barrier penetration .
Research Findings and Limitations
- Synthetic Feasibility : The cyclopropylsulfonyl group in the target compound requires specialized sulfonylation conditions, as seen in Example 53’s synthesis (e.g., palladium-catalyzed cross-coupling) .
- Gaps in Data: No direct biological activity or toxicity data for the target compound are available in the provided evidence. Comparative analyses are thus inferred from structural analogs.
- Therapeutic Potential: The combination of sulfonamide and trifluoromethoxy groups suggests promise in diseases requiring prolonged target engagement (e.g., chronic inflammation, neurodegenerative disorders).
Q & A
Q. 1.1. What are the key structural features of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide, and how do they influence its reactivity?
The compound features a piperidine ring substituted with a cyclopropylsulfonyl group, a benzamide core with a trifluoromethoxy substituent, and a methylene linker. The cyclopropylsulfonyl group enhances metabolic stability by resisting oxidative degradation, while the trifluoromethoxy group increases lipophilicity and bioavailability. The piperidine ring contributes to conformational flexibility, enabling interactions with diverse biological targets .
Q. 1.2. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Synthesis typically involves coupling a cyclopropylsulfonyl-piperidine intermediate with 4-(trifluoromethoxy)benzoyl chloride. Key steps include:
- Amide bond formation : Use coupling agents like HBTU or BOP in THF with triethylamine to activate the carboxyl group .
- Purification : Silica gel chromatography (e.g., hexane/ethyl acetate gradients) isolates the product, achieving >95% purity. Optimizing solvent polarity and reaction temperature minimizes by-products like unreacted intermediates .
Q. 1.3. What safety precautions are critical when handling this compound, given its structural analogs’ mutagenicity?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and chemical splash goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols.
- Mutagenicity mitigation : Ames II testing indicates lower mutagenic potential than related anomeric amides, but precautions (e.g., closed-system transfers) are advised .
Q. 1.4. Which analytical techniques are essential for characterizing this compound and confirming its structural integrity?
- NMR spectroscopy : ¹H and ¹³C NMR verify piperidine ring conformation and substituent positions .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) .
Advanced Research Questions
Q. 2.1. How can researchers resolve contradictions in toxicity data between Ames testing and in vivo studies for this compound?
- Dose-response analysis : Perform Ames II assays at varying concentrations to identify threshold effects.
- Metabolite profiling : Use LC-MS to detect reactive metabolites that may explain discrepancies between in vitro and in vivo toxicity .
- Comparative studies : Evaluate structural analogs (e.g., benzamide derivatives) to isolate toxicity mechanisms .
Q. 2.2. What computational modeling approaches predict this compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina. Focus on the piperidine-cyclopropylsulfonyl moiety’s role in binding affinity .
- MD simulations : Analyze conformational stability in aqueous and lipid environments to predict membrane permeability .
Q. 2.3. How should researchers design experiments to evaluate its biological activity against disease-relevant targets?
- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding kinetics to targets like G-protein-coupled receptors .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., HepG2) with MTT assays, comparing IC₅₀ values to reference drugs .
- Positive controls : Include structurally similar compounds (e.g., trifluoromethoxy-substituted benzamides) to validate assay sensitivity .
Q. 2.4. What strategies stabilize this compound under varying pH and temperature conditions during storage?
- Lyophilization : Freeze-dry the compound in amber vials under nitrogen to prevent hydrolysis of the sulfonyl group .
- Buffered solutions : Store in pH 7.4 phosphate buffer at 4°C to avoid degradation of the trifluoromethoxy moiety .
Q. 2.5. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Substituent variation : Synthesize analogs with methyl, ethyl, or halogen groups at the benzamide para-position to modulate lipophilicity .
- Linker modification : Replace the methylene group with ethylene or ether linkers to alter conformational flexibility .
- Bioisosteric replacement : Substitute the cyclopropylsulfonyl group with a tetrazole ring to enhance metabolic stability .
Q. 2.6. What in vitro and in vivo models are appropriate for studying its metabolic fate and pharmacokinetics?
- Hepatic microsomes : Incubate with human liver microsomes (HLMs) to identify cytochrome P450-mediated oxidation sites .
- Rodent studies : Administer orally to Sprague-Dawley rats, collecting plasma samples for LC-MS/MS analysis of bioavailability and half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
